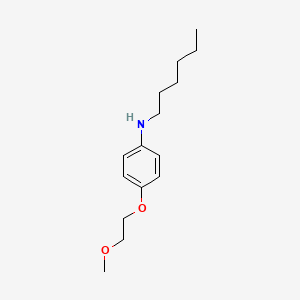
N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline
Overview
Description
N-(3-Ethoxybenzyl)-4-(2-ethoxyethoxy)aniline (EBEA) is an aniline derivative that has been studied for its potential applications in scientific research. EBEA is a synthetic compound that is structurally similar to phenethylamines, and it has been studied for its potential applications in the fields of biochemistry, physiology, and medicinal chemistry. EBEA has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
Structural and Vibrational Studies
- The compound's structural, vibrational, and hydrogen bonding characteristics have been studied using methods like FT-IR, FT-Raman spectra, and density functional method (DFT/B3LYP). This compound's hydrogen bonding interactions significantly impact the stabilities of molecular arrangements and charge transfer within the molecule, making it relevant in structural and vibrational analysis studies (Subi et al., 2022).
Thermal Properties in Liquid Crystals
- Research on derivatives of this compound includes studying their formation of various liquid crystal phases, such as chiral smectic C and cholesteric phases. These properties are significant for materials science, particularly in the context of liquid crystal displays and other optoelectronic applications (Takenaka et al., 1986).
Synthesis Methods
- Studies on the synthesis of similar compounds, like the 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, have been conducted, focusing on high yield, good quality, and environmental considerations. This kind of research is crucial in developing efficient and sustainable methods for synthesizing related aniline derivatives (Zi-qiang, 2007).
Non-linear Optical (NLO) Properties
- The non-linear optical properties of similar compounds have been analyzed, indicating potential applications in areas like photonics and optoelectronics. NLO materials are crucial for developing advanced technologies in telecommunications and computing (Lee, 1996).
Antioxidative Activity
- Research includes the study of antioxidative activity in related compounds, which is important for understanding their potential in biomedical applications, such as in the development of new antioxidant drugs (Wu et al., 2015).
Photochemical Properties
- Studies on the photochemical properties of related compounds, such as their behavior upon irradiation and phosphorescence, are important for applications in photochemistry and the development of photo-responsive materials (Ohta & Tokumaru, 1975).
properties
IUPAC Name |
4-(2-ethoxyethoxy)-N-[(3-ethoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-21-12-13-23-18-10-8-17(9-11-18)20-15-16-6-5-7-19(14-16)22-4-2/h5-11,14,20H,3-4,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRNTDXGQZEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)




![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)

